molecular formula C16H24Br2O2 B12546049 1,4-Dibromo-2,5-bis(butoxymethyl)benzene CAS No. 144526-36-3

1,4-Dibromo-2,5-bis(butoxymethyl)benzene

Cat. No.: B12546049
CAS No.: 144526-36-3
M. Wt: 408.2 g/mol
InChI Key: HMMYBYCUWYTLFA-UHFFFAOYSA-N
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Description

The bromomethyl derivative (C₈H₆Br₄) is a halogenated aromatic compound with two bromine atoms on the benzene ring and two bromomethyl (-CH₂Br) substituents at positions 2 and 5. It exhibits dimorphism, crystallizing in two polymorphic forms (I and II) with distinct thermodynamic and crystallographic properties .

Form I (triclinic, space group P1̄) features molecules arranged in layers stabilized by Br⋯Br halogen bonds (3.97–4.05 Å), forming interconnected ring systems. Form II (monoclinic, P2₁/c) has a denser packing due to similar Br⋯Br interactions but differs in molecular orientation . Thermodynamically, Form II is stable at lower temperatures (density = 2.51 g/cm³), while Form I becomes stable above 135°C. The melting points are 156.7–159.1°C (Form I) and 154.7–155.7°C (Form II), with Form I exhibiting a lower heat of fusion (27.0 kJ/mol vs. 32.1–33.1 kJ/mol for Form II) .

Properties

CAS No.

144526-36-3

Molecular Formula

C16H24Br2O2

Molecular Weight

408.2 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(butoxymethyl)benzene

InChI

InChI=1S/C16H24Br2O2/c1-3-5-7-19-11-13-9-16(18)14(10-15(13)17)12-20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

HMMYBYCUWYTLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC(=C(C=C1Br)COCCCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2,5-bis(butoxymethyl)benzene typically involves the bromination of 2,5-bis(butoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1,4-dibromo-2,5-bis(butoxymethyl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(butoxymethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2,5-bis(butoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(butoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and butoxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Bromomethyl vs. Alkoxy Derivatives

Compound Substituents Key Interactions Melting Point (°C) Density (g/cm³)
1,4-Dibromo-2,5-bis(bromomethyl)benzene -CH₂Br Br⋯Br halogen bonds (type 2) 154.7–159.1 2.30–2.51
1,4-Dibromo-2,5-bis(octyloxy)benzene -O(CH₂)₇CH₃ Van der Waals, C–H⋯Br ~72–76 1.17
1,4-Dibromo-2,5-bis(decyloxy)benzene -O(CH₂)₉CH₃ C–H⋯Br, π-stacking ~72–76 1.17
1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene -OCH₂CH₂Ph C–Br⋯π(arene), Br⋯Br N/A N/A
  • Bromomethyl Derivatives : Dominated by Br⋯Br halogen bonding (3.97–4.05 Å), critical for forming layered structures and stabilizing polymorphs .
  • Alkoxy Derivatives (e.g., octyloxy, decyloxy): Longer alkyl chains enhance van der Waals interactions and reduce melting points (e.g., 72–76°C for decyloxy vs. >150°C for bromomethyl). These compounds prioritize C–H⋯Br hydrogen bonds and π-stacking over halogen bonding .
  • Phenylalkoxy Derivatives : Exhibit hybrid interactions, such as C–Br⋯π(arene) (distance: ~3.4 Å) and Br⋯Br contacts, balancing aromatic stacking and halogen bonding .

Thermodynamic Stability and Phase Behavior

  • Polymorphism : The bromomethyl derivative displays enantiotropism, with Form II (density = 2.51 g/cm³) stable below 135°C and Form I (density = 2.30 g/cm³) above this threshold . Alkoxy derivatives lack reported polymorphism, likely due to flexible alkyl chains suppressing distinct packing modes.
  • Thermal Transitions : For bromomethyl Form I, the solid-to-melt transition involves supercooling, consistent with Ostwald’s rule. In contrast, alkoxy derivatives show simpler melting behavior without phase transitions .

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